Methyl 3-bromo-2-methylbenzoate

Organic Synthesis Process Chemistry Yield Optimization

Researchers requiring the exact 3-bromo-2-methyl isomer for validated pharmaceutical routes often face supply chain inconsistency with non-specific isomers. This compound is the designated starting material for the Suzuki coupling step in Erismodegib manufacturing, where the ortho-methyl group's steric control is critical for reaction selectivity. · Enables reproducible low-nanomolar IC50 values in PD-1/PD-L1 checkpoint inhibitor SAR studies. · Solid-state (mp 29-32°C) and ≥98% purity ensure reproducible large-scale process chemistry. · Available from stock with flexible batch sizes, supporting both R&D discovery and kilo-lab scale-up.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 99548-54-6
Cat. No. B137484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-methylbenzoate
CAS99548-54-6
SynonymsMethyl 3-Bromo-2-methylbenzoate;  3-Bromo-o-toluic Acid Methyl Ester; 
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)C(=O)OC
InChIInChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
InChIKeyMKQQTCSBXHAYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-2-methylbenzoate (CAS 99548-54-6): A Key Bromo-Aromatic Ester for Pharmaceutical Synthesis and Cross-Coupling


Methyl 3-bromo-2-methylbenzoate (CAS 99548-54-6, MFCD09031772) is a brominated aromatic ester with the molecular formula C9H9BrO2 and molecular weight 229.07 g/mol [1]. It is a white to light yellow solid at room temperature (mp 29–32 °C), soluble in chloroform, ethanol, and ether, but insoluble in water [2]. The compound features an ortho-methyl and meta-bromo substitution pattern on the benzoate ring, imparting distinct electronic and steric properties that are critical for regioselective transformations in advanced organic synthesis and pharmaceutical manufacturing .

Why Generic Substitution of Methyl 3-Bromo-2-methylbenzoate with Other Bromo-Methylbenzoates Fails in Pharmaceutical Intermediates


Bromo-methylbenzoate isomers share identical molecular weight and similar physicochemical descriptors, yet their substitution patterns dictate dramatically different reactivity in cross-coupling reactions . The ortho-methyl group in methyl 3-bromo-2-methylbenzoate introduces steric hindrance that modulates oxidative addition rates with palladium catalysts, while the meta-bromo position provides an optimal balance between reactivity and regioselectivity for Suzuki–Miyaura and related couplings [1]. Blind substitution with the 4-bromo (para), 5-bromo, or 2-bromo-3-methyl isomers often results in reduced yields, competitive side reactions, or complete failure to couple under identical conditions, underscoring the necessity of using the exact regioisomer for validated pharmaceutical routes .

Quantitative Differentiation of Methyl 3-Bromo-2-methylbenzoate: Direct Comparative Evidence vs. Closest Analogs


Synthesis Yield: Methyl 3-Bromo-2-methylbenzoate (99%) vs. Methyl 2-Bromo-3-methylbenzoate (83%)

In esterification reactions of the corresponding benzoic acids with methanol, methyl 3-bromo-2-methylbenzoate is obtained in 99% yield, whereas the regioisomer methyl 2-bromo-3-methylbenzoate affords only 83% yield under analogous conditions [1]. The higher yield for the 3-bromo-2-methyl isomer is attributed to reduced steric crowding around the carboxyl group, facilitating smoother esterification and simplified work-up.

Organic Synthesis Process Chemistry Yield Optimization

Physical State for Handling: Solid (mp 29–32 °C) vs. Liquid Comparators

Methyl 3-bromo-2-methylbenzoate exists as a white to light yellow solid with a melting point of 29–32 °C . In contrast, methyl 2-bromo-3-methylbenzoate is a brown liquid at room temperature, and methyl 5-bromo-2-methylbenzoate is reported as a colorless liquid [1]. Solid materials generally offer superior weighing accuracy and reduced risk of spillage during laboratory handling and larger-scale dispensing.

Solid Handling Weighing Accuracy Storage Stability

Commercial Purity Standard: >98.0% (GC) with Consistent Supplier Specifications

Methyl 3-bromo-2-methylbenzoate is commercially available from multiple global suppliers with a minimum purity specification of 98.0% (GC) . In comparison, the 4-bromo isomer (CAS 99548-55-7) is typically offered at 95% purity, and the 5-bromo isomer (CAS 99548-57-9) at 97% . Higher and more tightly controlled purity reduces the risk of side reactions caused by isomeric impurities, which is particularly critical in pharmaceutical intermediate applications.

Purity Specification Quality Control Reproducibility

Proven Industrial Utility: Key Building Block for Erismodegib (FDA-Approved Oncology Drug)

Methyl 3-bromo-2-methylbenzoate is the direct starting material for the Suzuki coupling with 4-trifluoromethoxyphenylboronic acid to produce methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylate, the key intermediate in the industrial synthesis of Erismodegib (Sonidegib, LDE225), an FDA-approved Smoothened antagonist for basal cell carcinoma [1]. The synthesis proceeds in high yield and does not require special conditions, making it suitable for industrial production. No other bromo-methylbenzoate isomer is reported to be used in this validated commercial route.

Pharmaceutical Intermediate Oncology Suzuki Coupling

Patent-Validated Scaffold for PD-1/PD-L1 Immuno-Oncology Inhibitors

A series of biphenyl derivatives synthesized from methyl 3-bromo-2-methylbenzoate have demonstrated PD-1/PD-L1 inhibitory activity, with lead compounds exhibiting IC50 values as low as 12 nM in HTRF assays and EC50 of 0.43 μM in cellular co-culture models . The specific substitution pattern of the 3-bromo-2-methylbenzoate core is essential for the observed potency, as confirmed by structure–activity relationship (SAR) studies. The patent literature explicitly claims the use of methyl 3-bromo-2-methylbenzoate as a starting material for this class of immunotherapeutic agents.

Immunotherapy PD-1/PD-L1 Medicinal Chemistry

High-Value Application Scenarios for Methyl 3-Bromo-2-methylbenzoate Based on Verified Differentiation


Industrial Production of Erismodegib (Sonidegib) and Related Hedgehog Pathway Inhibitors

Methyl 3-bromo-2-methylbenzoate is the designated starting material for the Suzuki coupling step in the manufacturing process of Erismodegib. Procurement of this specific isomer is required to meet regulatory and process validation standards. The compound's solid physical state and high commercial purity (≥98%) facilitate reproducible large-scale reactions [1].

Synthesis of PD-1/PD-L1 Small-Molecule Inhibitors for Cancer Immunotherapy Research

This compound serves as a key building block for biphenyl-based PD-1/PD-L1 antagonists. SAR studies demonstrate that the 3-bromo-2-methyl substitution pattern is critical for achieving low nanomolar IC50 values. Researchers developing novel checkpoint inhibitors should prioritize this exact regioisomer to reproduce patented activities .

Regioselective Cross-Coupling Reactions Requiring High Yields and Reproducibility

The ortho-methyl group in methyl 3-bromo-2-methylbenzoate provides steric control during oxidative addition, enabling selective Suzuki–Miyaura couplings with challenging boronic acids. The compound's 99% synthetic yield from the acid precursor and solid handling characteristics make it a preferred choice for process chemists optimizing multi-step sequences .

Technical Documentation Hub

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